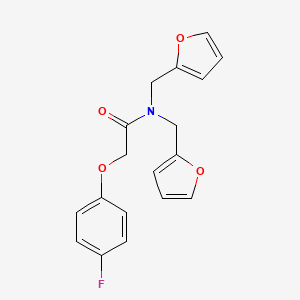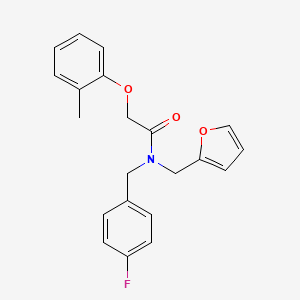
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a fluorobenzyl group, a furan-2-ylmethyl group, and a 2-methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Acetamide Backbone: This can be achieved by reacting 2-(2-methylphenoxy)acetic acid with an appropriate amine under dehydrating conditions.
Introduction of the Fluorobenzyl Group: This step may involve the use of 4-fluorobenzyl chloride in the presence of a base to form the N-(4-fluorobenzyl) intermediate.
Attachment of the Furan-2-ylmethyl Group: This can be done by reacting the intermediate with furan-2-ylmethyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
- N-(4-bromobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
- N-(4-methylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C21H20FNO3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H20FNO3/c1-16-5-2-3-7-20(16)26-15-21(24)23(14-19-6-4-12-25-19)13-17-8-10-18(22)11-9-17/h2-12H,13-15H2,1H3 |
InChI Key |
PPDVZTPKUVLZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


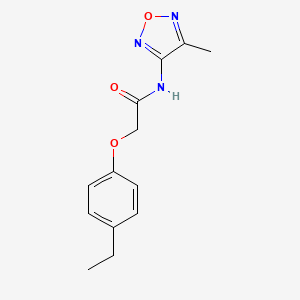
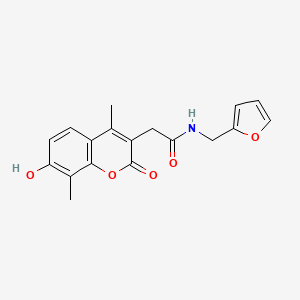
![1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11381695.png)
![6-(3,4-dimethoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381699.png)
![3-(4-fluorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11381702.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11381707.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one](/img/structure/B11381712.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B11381718.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11381719.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide](/img/structure/B11381724.png)
![1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea](/img/structure/B11381727.png)
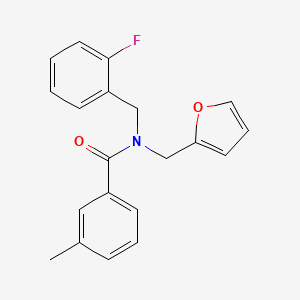
![6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11381744.png)
